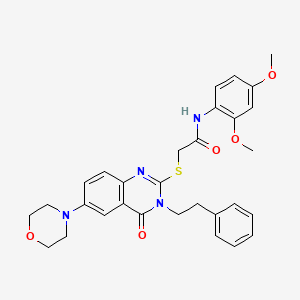
N-(2,4-dimethoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C30H32N4O5S and its molecular weight is 560.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-dimethoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C30H32N4O5S |
| Molecular Weight | 560.7 g/mol |
| IUPAC Name | This compound |
| CAS Number | 689758-99-4 |
The compound features a quinazoline core, a morpholine ring, and multiple aromatic groups that contribute to its biological activity.
Anticancer Properties
Research has highlighted the anticancer potential of quinazoline derivatives, including this compound. Studies indicate that compounds with a similar structure exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown selective inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer proliferation pathways .
In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines such as B16F10 (melanoma), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values indicating potent activity . The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are known for their antibacterial and antifungal activities. Preliminary studies suggest that this specific compound exhibits activity against various bacterial strains and fungi, likely due to its ability to interfere with microbial metabolic pathways .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways related to cell proliferation and survival.
- Receptor Modulation : It can modulate receptors associated with inflammation and cancer progression, potentially leading to anti-inflammatory effects alongside its anticancer properties.
Case Studies
Several case studies have documented the efficacy of similar quinazoline derivatives:
- Study on Anticancer Activity : A study published in Acta Pharmaceutica demonstrated that compounds structurally related to this compound displayed significant anticancer activity against lung and CNS cancer cell lines .
- Antimicrobial Evaluation : Another research effort focused on synthesizing novel quinazoline derivatives revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria .
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-37-23-9-11-26(27(19-23)38-2)31-28(35)20-40-30-32-25-10-8-22(33-14-16-39-17-15-33)18-24(25)29(36)34(30)13-12-21-6-4-3-5-7-21/h3-11,18-19H,12-17,20H2,1-2H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGVLSLOHQXAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














